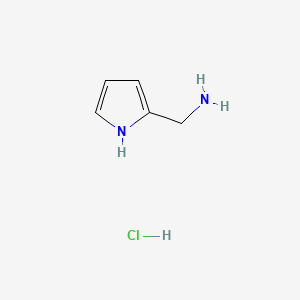

(1H-Pyrrol-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrrol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h1-3,7H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPHSWKXEZBRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718257 | |

| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351479-09-8 | |

| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1H-Pyrrol-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive primary amine with an aromatic pyrrole ring, make it a versatile precursor for the development of a wide array of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of serotonin transporter modulation.

Chemical and Physical Properties

This compound is the salt form of (1H-Pyrrol-2-yl)methanamine, which enhances its stability and solubility in aqueous media, facilitating its use in various chemical and biological applications. The key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(Aminomethyl)pyrrole hydrochloride, 1H-Pyrrole-2-methanamine HCl | [1] |

| CAS Number | 1351479-09-8 | [2][3] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Physical State | Solid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | N/A |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area | 41.8 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: Specific experimental data for melting point, boiling point, and solubility were not available in the reviewed literature. The data in Table 2 are computed values.

Synthesis and Characterization

The primary synthetic route to (1H-Pyrrol-2-yl)methanamine is through the reductive amination of pyrrole-2-carboxaldehyde.[5] The resulting free amine can then be converted to its hydrochloride salt.

Synthesis Workflow

References

- 1. Page loading... [guidechem.com]

- 2. 1H-Pyrrole-2-MethanaMine HCl | 1351479-09-8 [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanamine Hydrochloride

CAS Number: 1351479-09-8

This technical guide provides a comprehensive overview of (1H-Pyrrol-2-yl)methanamine hydrochloride, a key building block in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of novel therapeutic agents.

Chemical and Physical Properties

This compound is the hydrochloride salt of a primary amine attached to a pyrrole ring. The pyrrole moiety is a fundamental aromatic heterocycle found in many biologically active compounds.[1] The presence of both a nucleophilic amine and an electron-rich aromatic ring makes it a versatile intermediate for a wide range of chemical transformations.[1]

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1351479-09-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₉ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 132.59 g/mol | --INVALID-LINK-- |

| Synonyms | 2-(Aminomethyl)pyrrole hydrochloride, 1H-Pyrrole-2-methanamine HCl | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of pyrrole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.[1]

General Experimental Workflow for Synthesis

The synthesis can be conceptualized as a two-step process: the formation of an imine intermediate from pyrrole-2-carbaldehyde and an ammonia source, followed by the in-situ reduction of the imine to the primary amine and subsequent salt formation.

Detailed Experimental Protocol

Materials:

-

Pyrrole-2-carbaldehyde

-

Aqueous ammonia (28-30%)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (e.g., 1N solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde in methanol. To this solution, add an excess of aqueous ammonia. Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.

-

Reduction: Once the imine formation is deemed complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions, ensuring the temperature remains low. The addition of NaBH₄ will reduce the imine to the corresponding primary amine.

-

Work-up and Extraction: After the reduction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous solution, add a suitable organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash them with brine.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (1H-Pyrrol-2-yl)methanamine as an oil or solid.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a solution of hydrochloric acid (e.g., 1N in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield this compound. The purity can be assessed by melting point determination and spectroscopic methods.

Characterization Data

The characterization of this compound is crucial to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected data based on its structure are outlined below. Researchers can obtain detailed NMR, HPLC, and LC-MS data from commercial suppliers upon request.[3]

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), the methylene protons adjacent to the amine and the pyrrole ring, and the amine protons. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring and the methylene carbon. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, (1H-Pyrrol-2-yl)methanamine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and the pyrrole ring, C-H stretching, and C=C stretching of the aromatic ring. |

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with diverse biological activities.[1]

Serotonin Transporter (SERT) Inhibitors

Derivatives of (1H-Pyrrol-2-yl)methanamine have been investigated as potential inhibitors of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant drugs.

Cytotoxic Agents in Cancer Research

The pyrrole scaffold is also a component of various compounds with demonstrated cytotoxic activity against cancer cell lines. For instance, certain synthetic derivatives incorporating the (1H-Pyrrol-2-yl)methanamine moiety have shown promising results in preclinical studies. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

One such mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1. Inhibition of Mcl-1 leads to the activation of pro-apoptotic proteins such as BAK and BAX, ultimately triggering the mitochondrial pathway of apoptosis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in developing SERT inhibitors for neurological disorders and cytotoxic agents for cancer therapy highlights the importance of the pyrrole scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanamine Hydrochloride: Molecular Structure and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

(1H-Pyrrol-2-yl)methanamine hydrochloride is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, combining a nucleophilic aminomethyl group with an aromatic pyrrole ring, makes it a valuable precursor for generating diverse molecular scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic methodologies, tailored for professionals in research and drug development.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of (1H-Pyrrol-2-yl)methanamine. The protonation of the primary amine group by hydrochloric acid increases its polarity and water solubility.

Molecular Formula: C₅H₉ClN₂

Molecular Weight: 132.60 g/mol

CAS Number: 1351479-09-8

Canonical SMILES: C1=CNC(=C1)CN.Cl

InChIKey: ZPPHSWKXEZBRFA-UHFFFAOYSA-N

The core structure consists of a five-membered aromatic pyrrole ring substituted at the 2-position with a methanamine group. The hydrochloride salt form is crucial for its handling and application in various chemical reactions.

Below is a visual representation of the molecular structure of this compound.

Spectroscopic and Synthetic Profile of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The pyrrole moiety is a key component in numerous biologically active compounds.[1] This technical guide provides a summary of the available spectroscopic data for (1H-Pyrrol-2-yl)methanamine and outlines a detailed experimental protocol for its synthesis and conversion to the hydrochloride salt. Furthermore, it explores potential biological applications, including its relevance to serotonin transporter (SERT) inhibition and cytotoxic activity, through illustrative signaling pathway diagrams.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Table 1: 1H NMR Spectroscopic Data of (1H-Pyrrol-2-yl)methanamine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0-9.0 | br s | NH (Pyrrole) |

| ~6.7 | m | H-5 |

| ~6.1 | m | H-3 |

| ~6.0 | m | H-4 |

| ~3.8 | s | CH2 |

| ~1.5-2.0 | br s | NH2 |

Note: Data is estimated based on typical values for pyrrole derivatives.[1] The broad singlets for the NH and NH2 protons are due to exchange and quadrupole broadening. Upon protonation to the hydrochloride salt, the CH2 signal is expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the ammonium group. The NH2 signal will be replaced by a broad NH3+ signal, also shifted downfield.

Table 2: 13C NMR Spectroscopic Data of (1H-Pyrrol-2-yl)methanamine (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~132 | C-2 |

| ~117 | C-5 |

| ~108 | C-3 |

| ~106 | C-4 |

| ~40 | CH2 |

Note: Data is estimated based on typical values for pyrrole derivatives. Upon formation of the hydrochloride salt, the CH2 carbon signal is expected to shift downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (1H-Pyrrol-2-yl)methanamine (Free Base)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretch (pyrrole NH and amine NH2) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1450 | Medium | C=C stretch (pyrrole ring) |

Note: Upon formation of the hydrochloride salt, a broad and strong absorption band is expected to appear in the 2400-2800 cm-1 region, corresponding to the N-H stretch of the ammonium salt (R-NH3+).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for (1H-Pyrrol-2-yl)methanamine

| m/z | Interpretation |

| 96.07 | [M]+ (Molecular ion of the free base) |

| 95.06 | [M-H]+ |

| 80.05 | [M-NH2]+ |

Note: The molecular weight of the free base, C5H8N2, is 96.13 g/mol . The exact mass is 96.0687 g/mol .[2] The mass spectrum of the hydrochloride salt would typically not show the parent peak of the salt but rather that of the free base after loss of HCl.

Experimental Protocols

The synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of (1H-Pyrrol-2-yl)methanamine (Free Base)

A common and effective method for the synthesis of (1H-Pyrrol-2-yl)methanamine is the reductive amination of pyrrole-2-carbaldehyde.[1]

Protocol: Reductive Amination of Pyrrole-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde (1.0 eq.) in methanol.

-

Amine Source: To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq.), portion-wise while maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-Pyrrol-2-yl)methanamine. The product can be further purified by distillation or column chromatography.

References

An In-depth Technical Guide on the Purity and Characterization of (1H-Pyrrol-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (1H-Pyrrol-2-yl)methanamine hydrochloride. The document details the physicochemical properties, analytical methodologies for purity assessment, and spectroscopic characterization of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

This compound is the salt form of the parent compound, (1H-Pyrrol-2-yl)methanamine. The hydrochloride salt is typically a solid at room temperature and is more stable and water-soluble than its free-base counterpart, making it suitable for pharmaceutical and research applications.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of amine hydrochlorides |

| Purity | ≥95% (commercially available) | Varies by supplier |

| Melting Point | Not explicitly reported; expected to be a distinct melting point above 100 °C | Inferred from properties of similar compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General knowledge of amine hydrochlorides |

| CAS Number | 1351479-09-8 | [1][2] |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol for HPLC Analysis

Objective: To determine the purity of this compound by assessing the main component peak area relative to any impurity peaks.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 5% to 95% acetonitrile) with 0.1% TFA or formic acid. The acidic modifier helps to ensure good peak shape for the amine.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient elution of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis)

-

Column Temperature: 25 °C

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Processing: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

-

~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

~6.7-6.8 ppm (multiplet, 1H): Pyrrole ring proton at position 5.

-

~6.0-6.1 ppm (multiplet, 1H): Pyrrole ring proton at position 3.

-

~5.9-6.0 ppm (multiplet, 1H): Pyrrole ring proton at position 4.

-

~4.0-4.1 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

~10.5-11.5 ppm (broad singlet, 1H): Pyrrole N-H proton.

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Expected Chemical Shifts (in DMSO-d₆):

-

~125-130 ppm: Pyrrole ring carbon at position 2.

-

~118-122 ppm: Pyrrole ring carbon at position 5.

-

~108-112 ppm: Pyrrole ring carbon at position 3.

-

~105-109 ppm: Pyrrole ring carbon at position 4.

-

~35-40 ppm: Methylene carbon (-CH₂-).

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a reference peak)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3400-3200 (broad): N-H stretching vibrations of the pyrrole ring and the ammonium group.[3][4]

-

~3100-3000: C-H stretching of the pyrrole ring.

-

~2900-2800: C-H stretching of the methylene group.

-

~1650-1580: N-H bending of the ammonium group.[5]

-

~1550-1450: C=C stretching of the pyrrole ring.[3]

-

~1350-1250: C-N stretching.[5]

Objective: To identify the functional groups in the molecule.

Instrumentation:

-

FTIR spectrometer with a KBr pellet press or an ATR accessory.

Reagents:

-

This compound sample

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the analysis will focus on the free base.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): m/z = 96 (corresponding to the free base C₅H₈N₂)

-

Major Fragmentation Peaks: Fragmentation may occur via cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragments.

Objective: To confirm the molecular weight of the free base.

Instrumentation:

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (for ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 97 is expected.

Logical Workflow for Quality Control

A logical workflow for the quality control of this compound ensures its identity, purity, and quality for its intended application.

Caption: Quality Control Workflow for this compound.

Potential Biological Significance and Signaling Pathways

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] While the specific biological targets and signaling pathways of this compound are not extensively studied, its structural similarity to other bioactive pyrroles suggests potential interactions with various cellular pathways. For instance, many pyrrole derivatives have been shown to inhibit protein kinases, which are key regulators of cell signaling.

The following diagram illustrates a generalized protein kinase signaling pathway that could be a potential target for pyrrole derivatives.

Caption: A Generalized Kinase Signaling Pathway Potentially Targeted by Pyrrole Derivatives.

This guide provides a foundational understanding of the purity and characterization of this compound. The presented protocols and data are based on established analytical principles and information available for structurally related compounds, offering a solid starting point for researchers in the field. Further experimental work is recommended to establish definitive physicochemical and spectroscopic data for this specific molecule.

References

Navigating the Physicochemical Landscape of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility parameters of (1H-Pyrrol-2-yl)methanamine hydrochloride. In the absence of direct experimental data for this specific compound, this guide leverages established theoretical models and experimental data from analogous structures to provide robust estimations of its Hansen Solubility Parameters (HSP). This information is critical for formulation development, solvent selection, and predicting interactions with biological systems.

Estimated Solubility Parameters

Due to the lack of experimentally determined solubility parameters for this compound, the Hansen Solubility Parameters (HSP) were estimated using the well-established group contribution method developed by Stefanis and Panayiotou.[1][2] This method calculates the dispersion (δD), polar (δP), and hydrogen bonding (δH) components of the solubility parameter based on the molecular structure of the compound.

For the free base, (1H-Pyrrol-2-yl)methanamine, the molecule was dissected into its constituent functional groups: a pyrrole ring, a methylene group, and a primary amine group. The contributions of each group to the overall HSP were summed to yield the estimated parameters.

Table 1: Estimated Hansen Solubility Parameters for (1H-Pyrrol-2-yl)methanamine and its Hydrochloride Salt

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | Total (δt) (MPa½) |

| (1H-Pyrrol-2-yl)methanamine (Free Base) - Estimated | ~17.5 | ~8.0 | ~12.5 | ~23.5 |

| This compound - Estimated | ~18.0 | ~12.0 | ~18.0 | ~29.8 |

Note: These values are estimations derived from group contribution methods and require experimental verification. The values for the hydrochloride salt are particularly uncertain due to the complexities of modeling ionic interactions.

Rationale for Estimated Parameters

The estimated HSPs for the free base reflect the contributions of the aromatic pyrrole ring (contributing to δD and a small δP), the aliphatic methylene group (contributing mainly to δD), and the primary amine (contributing significantly to δP and δH).

For the hydrochloride salt, the δP and δH values are expected to be significantly higher due to the introduction of strong ion-dipole interactions and the increased hydrogen bonding capacity of the ammonium cation and the chloride anion. The dispersion component (δD) is likely to be less affected.

Experimental Protocols for Solubility Parameter Determination

To validate the estimated solubility parameters, a systematic experimental approach is required. The following protocols outline the key experiments for determining the Hansen Solubility Parameters of this compound.

Solubility Testing in a Range of Solvents

Objective: To determine the qualitative and quantitative solubility of the compound in a diverse set of solvents with known HSPs.

Methodology:

-

Solvent Selection: A minimum of 20-30 solvents with a wide range of δD, δP, and δH values should be selected.

-

Sample Preparation: Prepare saturated solutions of this compound in each solvent at a constant temperature (e.g., 25 °C). This can be achieved by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

-

Data Analysis: Classify the solvents as "good" (high solubility) or "poor" (low solubility). This binary data is then used in specialized software (e.g., HSPiP) to calculate the HSP of the solute.

Inverse Gas Chromatography (IGC)

Objective: To determine the HSPs by measuring the retention behavior of a series of probe molecules on a stationary phase coated with the compound of interest.

Methodology:

-

Column Preparation: A gas chromatography column is coated with a known amount of this compound.

-

Probe Injection: A series of well-characterized probe molecules with known HSPs are injected into the column.

-

Retention Time Measurement: The retention time of each probe is measured.

-

Data Analysis: The interaction parameters between the compound and the probe molecules are calculated from the retention times. These parameters are then used to determine the δD, δP, and δH values of the compound.

Biological Context and Potential Signaling Interactions

While no specific signaling pathways have been definitively elucidated for this compound, the pyrrole moiety is a common scaffold in many biologically active compounds.[3][4][5] Derivatives of this core structure have been investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8]

Given its structural similarity to other bioactive aminopyrroles, it is plausible that this compound could interact with various biological targets. A potential area of investigation is its interaction with enzymes or receptors where a cationic amine and a hydrogen-bonding pyrrole ring could facilitate binding.

The following diagram illustrates a hypothetical workflow for identifying the protein targets of this compound, a crucial first step in elucidating its potential signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility parameters of this compound. The estimated Hansen Solubility Parameters, derived from group contribution methods, offer a valuable starting point for formulation and development activities. However, it is imperative that these theoretical values are validated through rigorous experimental determination using the protocols outlined herein. Further investigation into the biological activity of this compound is warranted to uncover its potential therapeutic applications and associated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. kinampark.com [kinampark.com]

- 3. scispace.com [scispace.com]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for (1H-Pyrrol-2-yl)methanamine hydrochloride (CAS No: 1351479-09-8), a key building block in medicinal chemistry and drug discovery. This document outlines supplier information, quantitative data for comparison, and a detailed experimental protocol for its synthesis.

Commercial Availability

A critical step in the procurement of starting materials for research and development is the identification of reliable commercial suppliers. This compound is available from a number of chemical suppliers. The following table summarizes the offerings from several companies, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| AbacipharmTech | CB06512 | 95+% | 1g, 5g | $158.18 (1g), $588.10 (5g)[1] |

| BLD Pharm | BD43568 | Information not readily available | Information not readily available | Inquiry required |

| eMolecules (via Fisher Scientific) | Not specified | Information not readily available | Information not readily available | Inquiry required |

| Shaanxi Dideu Medichem Co. Ltd | 64608-72-6 (free base) | Industrial Grade | Inquiry required | Inquiry required[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of pyrrole-2-carboxaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carboxaldehyde

A detailed procedure for the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carboxaldehyde is well-established in the literature.[3]

Materials:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, cool 1.1 moles of DMF in an ice bath.

-

Slowly add 1.1 moles of POCl₃ while maintaining the internal temperature between 10-20°C.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Replace the ice bath, add 250 ml of ethylene dichloride, and cool the mixture to 5°C.

-

Over 1 hour, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25-30°C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, separate the ethylene dichloride layer.

-

Extract the aqueous phase three times with ether.

-

Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and distill the crude product under reduced pressure to obtain pyrrole-2-carboxaldehyde.

Step 2: Reductive Amination to this compound

This procedure is a general representation of a reductive amination reaction. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

Pyrrole-2-carboxaldehyde

-

Ammonia (aqueous or gas) or an ammonium salt (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN))

-

A suitable solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

-

Diethyl ether or other suitable non-polar solvent for precipitation/washing

Procedure:

-

Dissolve pyrrole-2-carboxaldehyde in a suitable solvent such as methanol in a round-bottom flask.

-

Add a source of ammonia. For example, a solution of ammonia in methanol or an excess of ammonium acetate can be used.

-

Stir the mixture at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, such as sodium borohydride, in portions. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-10°C).

-

After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any remaining reducing agent.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free-base amine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. Expected signals would include those for the pyrrole ring protons, the methylene protons adjacent to the amine, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the pyrrole and the ammonium salt, and C-H and C-N bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the performed searches. However, based on the data for the free base and related compounds, the following precautions should be taken:

-

Hazard Class: The free base is classified as corrosive and can cause severe skin burns and eye damage.[5] It is expected that the hydrochloride salt will have similar irritant or corrosive properties.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[6][7]

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a chemical reagent involves several key steps. The following diagram illustrates a logical workflow for this process.

Signaling Pathway and Experimental Workflow Diagrams

While this guide focuses on the chemical itself rather than its biological activity, the following diagrams illustrate common workflows in a drug discovery context where such a compound might be utilized.

Generic Drug Discovery Workflow

Illustrative Signaling Pathway (Hypothetical Target)

This diagram depicts a hypothetical signaling pathway that could be targeted by a molecule synthesized using this compound.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 5. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Safety and Handling of (1H-Pyrrol-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1H-Pyrrol-2-yl)methanamine hydrochloride (CAS No: 1351479-09-8), a versatile building block in pharmaceutical research and development. This document outlines the compound's physicochemical properties, toxicological profile, safe handling procedures, and relevant experimental protocols, with a focus on its application in the synthesis of inhibitors for the Serotonin Transporter (SERT) and the H+/K+ ATPase.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1351479-09-8, 401909-55-5 | [1] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White solid (based on related compounds) | [2] |

| Boiling Point (Free Base) | 96 °C at 8 Torr | [3] |

| Storage Temperature | 2-8°C recommended for related compounds | N/A |

Table 2: Toxicological Profile

| Hazard Classification | Description | Source |

| GHS Classification | Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B) | [4] |

| Acute Toxicity (Oral) | Data not available | N/A |

| Acute Toxicity (Dermal) | Data not available | N/A |

| Acute Toxicity (Inhalation) | Data not available | N/A |

| LD50/LC50 | Data not available | N/A |

Safety and Handling

This compound is a corrosive chemical and requires strict adherence to safety protocols.

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

2.2. Handling and Storage

-

Handling:

-

Storage:

2.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

2.4. Spill and Disposal Procedures

-

Spill:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

-

Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with therapeutic potential. Below are generalized experimental protocols relevant to its use.

3.1. General Protocol for the Synthesis of N-Substituted Pyrrole Derivatives

This protocol is a general representation of the Paal-Knorr pyrrole synthesis, a common method for preparing substituted pyrroles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (e.g., this compound, which may need to be neutralized to the free base in situ) and a 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the N-substituted pyrrole derivative.

3.2. Experimental Workflow for Serotonin Transporter (SERT) Binding Assay

This workflow describes a competitive radioligand binding assay to determine the affinity of a test compound for SERT.

3.3. Experimental Workflow for H+/K+ ATPase Inhibition Assay

This workflow outlines an assay to measure the inhibition of the proton pump, H+/K+ ATPase.

Signaling Pathways

Derivatives of (1H-Pyrrol-2-yl)methanamine are used to synthesize compounds that interact with important biological targets. The following diagrams illustrate the signaling pathways of two such targets.

4.1. Serotonin Transporter (SERT) Signaling Pathway

SERT plays a crucial role in regulating serotonergic neurotransmission by transporting serotonin from the synaptic cleft back into the presynaptic neuron.

4.2. Gastric H+/K+ ATPase (Proton Pump) Mechanism

The H+/K+ ATPase is responsible for acidifying the stomach by pumping protons into the gastric lumen in exchange for potassium ions.

This guide is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2-MethanaMine HCl | 1351479-09-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 5. 64608-72-6|(1H-pyrrol-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. af.chemsynce.com [af.chemsynce.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

(1H-Pyrrol-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Chemical Properties, and Therapeutic Applications

(1H-Pyrrol-2-yl)methanamine hydrochloride and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and diverse therapeutic applications of this pyrrole-based scaffold, with a focus on its role in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows.

Core Chemical and Physical Properties

(1H-Pyrrol-2-yl)methanamine, as the hydrochloride salt, is a stable, water-soluble solid. The pyrrole ring imparts aromatic character, while the primary amine functionality provides a key site for chemical modification and interaction with biological targets.

| Property | Value |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.60 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in water and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formylation of pyrrole followed by reductive amination.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

This procedure outlines the synthesis of the key intermediate, pyrrole-2-carbaldehyde.

Materials:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of dimethylformamide (1.1 eq) in dichloromethane at 0-5 °C, slowly add phosphorus oxychloride (1.1 eq) while maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

-

Cool the mixture back to 0-5 °C and add a solution of pyrrole (1.0 eq) in dichloromethane dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated solution of sodium acetate.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude pyrrole-2-carbaldehyde, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Reductive Amination of Pyrrole-2-carbaldehyde

This procedure describes the conversion of pyrrole-2-carbaldehyde to (1H-pyrrol-2-yl)methanamine, followed by salt formation.

Materials:

-

Pyrrole-2-carbaldehyde

-

Ammonium chloride or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

Procedure:

-

Dissolve pyrrole-2-carbaldehyde (1.0 eq) and ammonium chloride (5-10 eq) in methanol.

-

To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).

-

Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Therapeutic Applications and Biological Activity

The (1H-pyrrol-2-yl)methanamine scaffold is a key component in a variety of biologically active molecules. Two notable areas of application are as potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders and as serotonin reuptake inhibitors (SERT inhibitors) with potential antidepressant activity.

Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of (1H-pyrrol-2-yl)methanamine have been developed as potent inhibitors of the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion. One of the most prominent examples is Vonoprazan (TAK-438).[1][2]

Quantitative Data for TAK-438 and Related Compounds

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |

| TAK-438 (Vonoprazan) | H⁺/K⁺-ATPase | 0.019 | Porcine gastric microsomes, pH 6.5 | [3] |

| Lansoprazole (PPI) | H⁺/K⁺-ATPase | 7.6 | Porcine gastric microsomes, pH 6.5 | [3] |

| SCH28080 (P-CAB) | H⁺/K⁺-ATPase | 0.14 | Porcine gastric microsomes, pH 6.5 | [3] |

dot

Caption: Mechanism of action of TAK-438 as a P-CAB.

Serotonin Reuptake Inhibitors (SERT Inhibitors)

Certain derivatives of (1H-pyrrol-2-yl)methanamine have been investigated as inhibitors of the serotonin transporter (SERT), suggesting their potential as antidepressant agents. By blocking the reuptake of serotonin from the synaptic cleft, these compounds can increase the concentration of this neurotransmitter, which is believed to alleviate symptoms of depression.

Quantitative Data for a SERT Inhibitor Derivative

| Compound | Activity | Absorbance | Comparison | Reference |

| 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | Serotonin Uptake Inhibition | 0.22 | Same as Sertraline |

dot

Caption: Signaling pathway of SERT inhibition.

Experimental Workflows

The development of novel (1H-pyrrol-2-yl)methanamine derivatives as therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

dot

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the development of potent and selective inhibitors for various biological targets, including the gastric proton pump and the serotonin transporter. The detailed experimental protocols and quantitative biological data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this promising chemical entity. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for scientists engaged in this area of research.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Structure Activity Relationship (QSAR) and Molecular Docking Study of Some Pyrrolones Antimalarial Agents against Plasmodium Falciparum | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Paal-Knorr Synthesis of Pyrroles using (1H-Pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a direct and efficient method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form the corresponding pyrrole.[3][4] The operational simplicity and generally high yields make it a valuable tool in medicinal chemistry and materials science, where the pyrrole motif is a key structural component in many natural products and pharmaceuticals.[1][5]

This document provides detailed application notes and generalized protocols for the synthesis of N-substituted pyrroles using (1H-Pyrrol-2-yl)methanamine as the primary amine via the Paal-Knorr reaction. While the Paal-Knorr synthesis is broadly applicable to a wide range of primary amines, specific examples utilizing (1H-Pyrrol-2-yl)methanamine are not extensively documented in the literature.[6] Therefore, the following protocols are based on established methods for other primary amines and are intended as a starting point for reaction development and optimization.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with the currently accepted pathway proceeding through a hemiaminal intermediate.[1][7] The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. A subsequent intramolecular attack by the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative.[1] This cyclic intermediate then undergoes a rate-limiting dehydration sequence, eliminating two molecules of water to yield the final aromatic pyrrole ring.[6][8] Computational studies have supported the hemiaminal cyclization as the preferred mechanistic pathway.[8]

Caption: The reaction mechanism proceeds via hemiaminal formation, cyclization, and dehydration.

Application Notes

The Paal-Knorr synthesis is highly versatile, and its success depends on the choice of reactants, catalyst, and reaction conditions.

-

Reactant Scope : The reaction is broadly applicable to various 1,4-diketones and primary amines.[6] For the synthesis of 1-((1H-pyrrol-2-yl)methyl)-substituted pyrroles, (1H-Pyrrol-2-yl)methanamine is reacted with a suitable 1,4-dicarbonyl compound like hexane-2,5-dione or 1,4-diphenylbutane-1,4-dione.

-

Catalysts : The reaction can be performed under neutral or weakly acidic conditions.[3] Protic acids (e.g., acetic acid, HCl) or Lewis acids (e.g., Sc(OTf)₃, FeCl₃) can be used to accelerate the reaction.[6][9] For substrates with acid-sensitive functional groups, milder Lewis acid catalysts are recommended.[10]

-

Solvents : The choice of solvent often depends on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, methanol, and acetic acid.[2] Recent advancements have explored greener alternatives, including performing the reaction in water or under solvent-free conditions.[5][11]

-

Reaction Conditions : Reactions can be conducted using conventional heating under reflux or with microwave irradiation.[2] Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[2]

Experimental Protocols

The following are generalized protocols for the Paal-Knorr synthesis using (1H-Pyrrol-2-yl)methanamine. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Conventional Heating

This protocol describes a standard microscale synthesis of 2,5-dimethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole.

Materials:

-

Hexane-2,5-dione (1.0 equiv)

-

(1H-Pyrrol-2-yl)methanamine (1.0 equiv)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Optional: Catalytic amount of a weak acid (e.g., acetic acid if using a neutral solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (e.g., 228 mg, 2.0 mmol) and (1H-Pyrrol-2-yl)methanamine (e.g., 192 mg, 2.0 mmol).

-

Add the chosen solvent (e.g., 5 mL of ethanol).

-

If necessary, add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform a standard aqueous workup: dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid alternative for synthesis.

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

(1H-Pyrrol-2-yl)methanamine (1.1 equiv)

-

Solvent (e.g., Ethanol)

-

Optional: Catalyst (e.g., a few drops of Acetic Acid)

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and (1H-Pyrrol-2-yl)methanamine.[2]

-

Add the solvent and catalyst, if required.[2]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-15 minutes).[2]

-

After the reaction is complete, cool the vial to room temperature.[2]

-

Perform the workup and purification steps as described in Protocol 1.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Data Presentation

The following tables present illustrative data for Paal-Knorr reactions based on literature precedents for various amines and dicarbonyls. The values for (1H-Pyrrol-2-yl)methanamine are hypothetical and serve as a potential optimization target.

Table 1: Effect of Catalyst and Conditions on Yield

| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Method | Time | Yield (%) |

| 1 | Hexane-2,5-dione | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52[2] |

| 2 | Hexane-2,5-dione | Benzylamine | None | None | Stirring (RT) | 10 min | >95[11] |

| 3 | Hexane-2,5-dione | (1H-Pyrrol-2-yl)methanamine | Acetic Acid | Ethanol | Reflux | 2-4 h | (Target) |

| 4 | Hexane-2,5-dione | (1H-Pyrrol-2-yl)methanamine | Acetic Acid | Ethanol | Microwave (120°C) | 5-10 min | (Target) |

Table 2: Substrate Scope (Hypothetical)

| Entry | 1,4-Dicarbonyl Compound | Product | Expected Yield Range (%) |

| 1 | Hexane-2,5-dione | 2,5-dimethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 60-90 |

| 2 | 1,4-Diphenylbutane-1,4-dione | 2,5-diphenyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 55-85 |

| 3 | 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-tetramethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 50-80 |

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Pyrrole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. Its versatile structure is found in a wide array of natural products and has been successfully incorporated into numerous clinically approved drugs. The unique electronic properties and synthetic tractability of the pyrrole ring allow for the fine-tuning of steric and electronic characteristics, making it an ideal pharmacophore for targeting a diverse range of biological targets. This document provides detailed application notes and experimental protocols for the investigation of pyrrole derivatives in key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.

Anticancer Applications

Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[1][2] Several pyrrole-based compounds have been developed as potent inhibitors of protein kinases, modulators of apoptosis, and inhibitors of microtubule polymerization.[1][3][4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrrole-based compounds against various cancer cell lines.

| Compound/Derivative Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | Compound 1a | A549 (Lung) | MTT | 0.35 | [1] |

| Compound 1b | PC-3 (Prostate) | MTT | 1.04 | [1] | |

| Compound 1c | A549 (Lung) | MTT | 1.48 | [1] | |

| Compound 1d | A549 (Lung) | MTT | 1.56 | [1] | |

| Compound 13a | - (VEGFR-2 inhibition) | Enzymatic | 0.0119 | [1] | |

| Compound 13b | - (VEGFR-2 inhibition) | Enzymatic | 0.0136 | [1] | |

| Pyrrolonaphthoxazepine | Compound 7 | HL-60 (Leukemia) | - | 0.2945 | [1] |

| 3-Aroyl-1-arylpyrrole (ARAP) | Compound 28 | - (Tubulin Polymerization) | - | 0.86 | [3] |

| Compound 22 | MCF-7 (Breast) | - | < 0.1 | [3] | |

| Compound 25 | MCF-7 (Breast) | - | < 0.1 | [3] | |

| Compound 27 | MCF-7 (Breast) | - | < 0.1 | [3] | |

| Compound 30 | MCF-7 (Breast) | - | < 0.1 | [3] | |

| Compound 34 | MCF-7 (Breast) | - | 0.029 | [3] | |

| Pyrrolo[3,2-c]pyridines | Compound 14 | - (FMS kinase inhibition) | Enzymatic | 0.060 | [1] |

| Compound 15 | - (FMS kinase inhibition) | Enzymatic | 0.030 | [1] |

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a pyrrole derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway and Workflow Diagrams

Caption: Mechanisms of anticancer action for pyrrole derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown promising activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains, as well as mycobacteria.[5][6] Their mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrole derivatives against different microbial strains.

| Compound/Derivative Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrole Benzamide Derivatives | - | Staphylococcus aureus | 3.12 - 12.5 | [5] |

| - | Escherichia coli | 3.12 - 12.5 | [5] | |

| Marinopyrrole A Derivative | para-trifluoromethyl derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [5] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [5] | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [5] | ||

| Pyrrole-2-carboxylate Derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [5] |

| Pyrrolo[2,3-d]pyrimidine-based | Lead Compound | Enterococcus faecium, Enterococcus faecalis, MRSA | 0.03125 - 0.25 | [5] |

| Acinetobacter baumannii, Klebsiella pneumoniae | 1 - 4 | [5] | ||

| Phallusialides | Phallusialide A & B | MRSA, Escherichia coli | 32, 64 | [5] |

| 1,2,3,4-tetrasubstituted pyrrole | Compound 4 | Staphylococcus aureus | - (30 mm inhibition zone) | [7] |

| Compound 11 | Staphylococcus aureus | - (24 mm inhibition zone) | [7] | |

| Compound 12 | Staphylococcus aureus | - | [7] |

Experimental Protocols

This protocol describes the quantitative assessment of the antimicrobial activity of a pyrrole derivative.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pyrrole derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrrole derivative in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.

Workflow Diagram

Caption: Workflow for MIC determination of pyrrole derivatives.

Anti-inflammatory Applications

Pyrrole-containing compounds are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[9][10]

Quantitative Data on Anti-inflammatory Activity

The table below shows the in vitro COX inhibitory activity of selected pyrrole derivatives.

| Compound/Derivative Class | Specific Derivative | Target | IC50 (µM) | Reference |

| N-pyrrole carboxylic acid | Compound 4g | COX-2 | > Celecoxib | [10] |

| Compound 4h | COX-2 | > Celecoxib | [10] | |

| Compound 4k | COX-2 | > Celecoxib | [10] | |

| Compound 4l | COX-2 | > Celecoxib | [10] | |

| Compound 5b | COX-1 | - | [10] | |

| Compound 5e | COX-1 | - | [10] | |

| Pyrrole-cinnamate hybrid | Compound 5 | COX-2 | 0.55 | [11] |

| Compound 6 | COX-2 | 7.0 | [11] | |

| Diarylpyrrole | Nitrile 3b | COX-2 | 1.30 | [12] |

| Aldehyde 1c | COX-2 | 14.8 | [12] | |

| Oxime 2c | COX-2 | 17.3 | [12] |

Experimental Protocols

This protocol describes a method to determine the inhibitory activity of pyrrole derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric inhibitor screening kit

-

Pyrrole derivative stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.

-

Compound Incubation: Add various concentrations of the pyrrole derivative to the wells of a microplate containing the enzyme solution. Include a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Detection: Stop the reaction and measure the production of prostaglandins using a fluorometric detection reagent as per the kit instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition.

Signaling Pathway Diagram

Caption: Inhibition of the COX pathway by pyrrole derivatives.

Neuroprotective Applications

Pyrrole derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][13] Their neuroprotective effects are often attributed to their antioxidant properties, ability to inhibit key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulation of neuroprotective signaling pathways like the Nrf2 pathway.[1][8][14]

Quantitative Data on Neuroprotective Activity